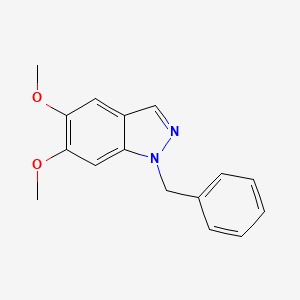

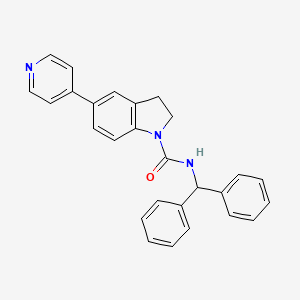

1-Benzyl-5,6-dimethoxyindazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are similar to 1-Benzyl-5,6-dimethoxyindazole, has been studied extensively . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique

Novel Synthesis Pathways

The research by Bae and Lakshman (2007) introduces a class of reactive nucleosides, which are synthesized through a reaction involving sugar-protected or unprotected inosine or 2'-deoxyinosine nucleosides. These derivatives exhibit excellent reactivity for SNAr chemistry with a range of nucleophiles, showcasing their potential in synthesizing complex molecules, including those related to 1-Benzyl-5,6-dimethoxyindazole (Suyeal Bae & M. Lakshman, 2007).

Potential Therapeutic Agents

A study by Siracusa et al. (2008) on benzimidazole, benzothiazole, or benzoxazole derivatives highlights their selective affinity for 5-HT1A serotonin receptors. These compounds demonstrate promising pharmacological profiles, indicating their potential as therapeutic agents for disorders related to serotonin system dysfunctions (M. Siracusa et al., 2008).

Anticancer Activity

Karaaslan et al. (2019) explored 2-(3,4-dimethoxyphenyl)benzazoles and imidazopyridine series for their anticancer and antimicrobial activities. The study identified compounds with significant cytotoxicity against human tumor cell lines, suggesting the potential of benzazole derivatives, including this compound analogs, as anticancer agents (Çiğdem Karaaslan et al., 2019).

Corrosion Inhibition

The work of Zhang et al. (2016) on benzimidazole derivatives, such as 6-(dodecyloxy)-1H-benzo[d]imidazole (DBI), shows their potential as corrosion inhibitors for mild steel in HCl environments. This indicates the utility of this compound-related compounds in industrial applications to prevent corrosion (Dongqing Zhang et al., 2016).

Organic Magnetic Materials

Ferrer et al. (2001) synthesized and characterized highly stable nitroxide radicals, including 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole, demonstrating their potential as organic magnetic materials. This research opens the door to the development of novel magnetic materials based on benzimidazole derivatives (Jacqueline R. Ferrer et al., 2001).

Orientations Futures

The future directions for the study of 1-Benzyl-5,6-dimethoxyindazole could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medical or other fields could be investigated .

Propriétés

IUPAC Name |

1-benzyl-5,6-dimethoxyindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-8-13-10-17-18(14(13)9-16(15)20-2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJNGSFCZTXHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

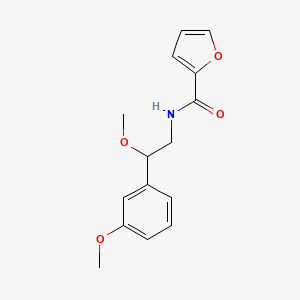

![3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2974134.png)

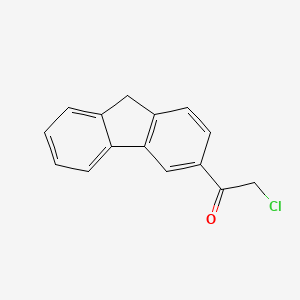

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2974139.png)

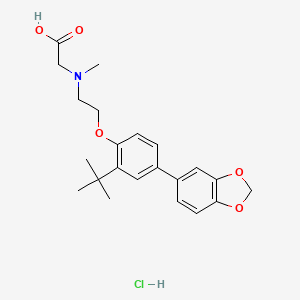

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2974140.png)

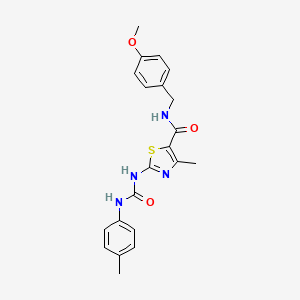

![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)

![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/no-structure.png)